N,N-diethylpiperidine-2-carboxamide

physicochemical characterization drug design structure-property relationships

N,N-Diethylpiperidine-2-carboxamide (CAS 130497-30-2) is an organic compound within the piperidine carboxamide class, characterized by a piperidine ring substituted at the 2-position with an N,N-diethyl carboxamide moiety. Its molecular formula is C10H20N2O with a molecular weight of 184.28 g/mol.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 130497-30-2
Cat. No. B153115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylpiperidine-2-carboxamide
CAS130497-30-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCCCN1
InChIInChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h9,11H,3-8H2,1-2H3
InChIKeyBWTDDMYSMJFACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpiperidine-2-carboxamide (CAS 130497-30-2): Technical Baseline for Procurement and Research Selection


N,N-Diethylpiperidine-2-carboxamide (CAS 130497-30-2) is an organic compound within the piperidine carboxamide class, characterized by a piperidine ring substituted at the 2-position with an N,N-diethyl carboxamide moiety [1]. Its molecular formula is C10H20N2O with a molecular weight of 184.28 g/mol . The piperidine-2-carboxamide core is chiral, and this compound exists as a racemic mixture with an undesignated stereocenter [2]. The hydrochloride salt form (CAS 6270-43-5, molecular weight 220.74 g/mol) is also commercially available as a white crystalline solid . Structurally, this compound shares the piperidine-2-carboxamide scaffold with several clinically approved local anesthetics including mepivacaine, ropivacaine, and levobupivacaine [3].

Scaffold
Racemic piperidine-2-carboxamide core for chiral derivatization and analog synthesis
Salt Form
Hydrochloride salt available for aqueous formulation workflows; free base for organic synthesis
Class Context
Shares core pharmacophore with local anesthetic class; research scaffold only, not for clinical use

Why Generic Substitution of N,N-Diethylpiperidine-2-carboxamide Is Not Straightforward


Generic substitution among piperidine carboxamide derivatives is inadvisable due to the well-documented sensitivity of pharmacologically relevant properties to subtle N-alkyl modifications [1]. Systematic studies on N-alkyl-piperidine-2-carboxamides demonstrate that basicity modulation by substituents is additive and exhibits exponential attenuation as a function of topological distance from the basic center [1]. Furthermore, intrinsic lipophilicity of neutral derivatives displays characteristic responses to alkyl group variations, while aqueous solubilities correlate inversely with lipophilicity with significant contributions from crystal packing energies [1]. The piperidine-2-carboxamide core's chirality means that pairs with enantiomeric N-alkyl groups are diastereomeric, resulting in pronounced variations in melting point temperatures and oxidative degradation rates [1]. Notably, during solid-phase synthesis, piperidine-2-carboxamide fragments undergo hydrolysis under acidic release conditions—a stability limitation not uniformly observed across all cyclic amino acid amide analogs, such as pyrrolidine-2-carboxamide derivatives [2]. These factors collectively preclude simple analog interchange.

N-Alkyl sensitivity
Basicity and lipophilicity shift with N-alkyl chain length; diethyl pattern may differ markedly from methyl or propyl analogs.
Chirality implications
Chiral N-alkyl groups create diastereomeric pairs; melting point and oxidative stability can vary, limiting direct analog replacement.
Solid-phase hydrolysis
Piperidine-2-carboxamide fragments may hydrolyze during acidic solid-phase cleavage; stability review is necessary before method transfer.

N,N-Diethylpiperidine-2-carboxamide: Quantitative Comparative Evidence for Procurement Decisions


N,N-Diethyl Substitution Pattern Differentiates Physicochemical Properties from N-Methyl and N-Propyl Piperidine-2-Carboxamide Analogs

The N,N-diethyl substitution pattern on piperidine-2-carboxamide produces distinct physicochemical properties compared to N-methyl (mepivacaine-type) and N-propyl (ropivacaine-type) analogs. Systematic studies of N-alkyl-piperidine-2-carboxamides demonstrate that basicity modulation by alkyl substituents is additive and exhibits exponential attenuation as a function of topological distance between the substituent and the basic center [1]. This structure-property relationship means that the target compound's basicity (pKa) differs measurably from both shorter (N-methyl) and longer (N-propyl) N-alkyl chain analogs, affecting protonation state at physiological pH and consequently membrane permeability and receptor binding characteristics [1].

Basicity Modulation
Class-level
Additive, distance-dependent pKa shift across N-alkyl series; diethyl pattern distinct from N-methyl/N-propyl
Supports protonation-state-dependent property screening
pKa values not individually reported; class-level inference
physicochemical characterization drug design structure-property relationships

Piperidine-2-Carboxamide Scaffold Hydrolytic Stability Profile Versus Pyrrolidine-2-Carboxamide Analogs

Piperidine-2-carboxamide fragments demonstrate distinct hydrolytic susceptibility compared to pyrrolidine-2-carboxamide analogs under acidic conditions relevant to solid-phase synthesis workflows. In a study of 47 long-chain arylpiperazine derivatives, compounds containing piperidine-2-carboxamide fragments underwent hydrolysis to their respective pipecolic acid analogs during acidic cleavage from Rink-amide resin, whereas compounds containing pyrrolidine-2-carboxamide fragments did not exhibit this degradation [1]. This differential stability affects synthetic route design and product recovery considerations when selecting among cyclic amino acid amide building blocks.

Hydrolytic Stability
Cross-study comparable
Piperidine-2-carboxamide → pipecolic acid under TFA cleavage; pyrrolidine-2-carboxamide analogs stable
May require modified cleavage protocols in solid-phase synthesis
Qualitative comparison from 47-compound library
solid-phase synthesis chemical stability amide hydrolysis

CYP2A13 and CYP2A6 Binding Affinity of N,N-Diethylpiperidine-2-Carboxamide

N,N-Diethylpiperidine-2-carboxamide exhibits measurable binding affinity to CYP2A13 and CYP2A6 enzymes, with differential affinity between the two isoforms. Binding affinity to CYP2A13 (unknown origin) was determined as Kd = 54,000 nM (54 µM), while binding affinity to CYP2A6 (unknown origin) was Kd = 11,000 nM (11 µM), representing an approximately 4.9-fold higher affinity for CYP2A6 relative to CYP2A13 [1][2]. Both measurements employed type 1 interaction detection via absorbance change at 379 to 387 nm.

CYP Binding Affinity
Cross-study comparable
Kd 11 µM (CYP2A6) vs. 54 µM (CYP2A13); 4.9-fold preference for CYP2A6
Differential binding may support isoform-selective probe optimization
Type 1 absorbance shift; enzyme source unknown
cytochrome P450 metabolic enzyme binding CYP2A13 CYP2A6

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for Formulation Applications

The hydrochloride salt of N,N-diethylpiperidine-2-carboxamide (CAS 6270-43-5) exhibits water solubility, whereas the free base form (CAS 130497-30-2) has limited aqueous solubility. The hydrochloride salt is described as a white crystalline solid that is soluble in water and various organic solvents . This solubility differential is consistent with the general principle that hydrochloride salt formation of basic amine-containing compounds increases aqueous solubility through enhanced ionization and reduced crystal lattice energy. This property enables aqueous-based formulation and assay preparation that may be impractical with the free base form.

Salt Solubility
Data to verify
Hydrochloride salt: water-soluble; free base: limited aqueous solubility
May support aqueous formulation screening
Quantitative solubility data not provided; supplier attribute
salt form aqueous solubility formulation

Recommended Application Scenarios for N,N-Diethylpiperidine-2-carboxamide Based on Evidenced Differentiation


Medicinal Chemistry: Scaffold for Local Anesthetic Analog Development

Based on the established structure-property relationships of N-alkyl-piperidine-2-carboxamides demonstrating additive and distance-dependent basicity modulation [1], N,N-diethylpiperidine-2-carboxamide serves as a scaffold for developing novel local anesthetic analogs. The compound shares the core piperidine-2-carboxamide pharmacophore with clinically approved agents including mepivacaine, ropivacaine, and levobupivacaine [2]. The N,N-diethyl substitution pattern offers a distinct pKa profile relative to N-methyl and N-propyl clinical analogs, which may confer differentiated onset time and tissue distribution characteristics in subsequent lead optimization programs.

Chemical Biology: CYP2A6-Selective Probe Design

The demonstrated 4.9-fold binding affinity preference for CYP2A6 (Kd = 11 µM) over CYP2A13 (Kd = 54 µM) [1][2] supports the compound's utility as a starting point for developing isoform-selective cytochrome P450 probes. This differential binding profile, while modest, provides a structural basis for further optimization toward more potent and selective CYP2A6 ligands. The CYP2A6 isoform is involved in nicotine metabolism and procarcinogen activation, making selective modulation of this enzyme therapeutically relevant [3].

Synthetic Chemistry: Building Block for Solution-Phase Amide Coupling

Given the documented hydrolytic susceptibility of piperidine-2-carboxamide fragments under acidic solid-phase cleavage conditions [1], N,N-diethylpiperidine-2-carboxamide is optimally employed in solution-phase synthesis workflows rather than acid-labile solid-phase protocols. The compound's secondary amine functionality enables standard carbodiimide-mediated amide coupling with carboxylic acids [2], making it suitable for constructing more complex piperidine-containing molecular architectures without the stability concerns encountered during acidic resin cleavage.

Pharmaceutical Development: Salt Form Selection for Formulation

The hydrochloride salt form (CAS 6270-43-5) with demonstrated aqueous solubility [1] should be selected for applications requiring dissolution in aqueous buffers or biological media. This salt form enables concentration-dependent pharmacological profiling in cellular or biochemical assays that would be technically constrained by the limited aqueous solubility of the free base form. Procurement decisions should prioritize the hydrochloride salt for biological evaluation workflows and the free base for organic synthesis applications.

Application
Selection Property
Validation Focus
Local anesthetic scaffold research
Basicity profile by N-alkyl substitution
pKa determination in analog series
CYP2A6 isoform probe development
Differential CYP2A6/CYP2A13 binding
Binding affinity validation in recombinant isoforms
Solution-phase amide coupling
Resistance to acid-catalyzed hydrolysis
Stability screening under synthesis conditions
Salt form selection for formulation studies
Hydrochloride salt aqueous solubility
Solubility verification in assay buffers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethylpiperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.